molecular formula C28H34N4O2 B1573847 TP 064

TP 064

Cat. No.: B1573847
M. Wt: 458.6
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Protein Arginine Methyltransferases as Epigenetic Regulators

Protein arginine methyltransferases (PRMTs) are a family of enzymes that catalyze the methylation of arginine residues in various protein substrates, including histones and non-histone proteins. This post-translational modification plays a pivotal role in regulating gene expression, DNA repair, RNA processing, and signal transduction, thereby acting as key epigenetic regulators thesgc.orgresearchgate.net.

The PRMT family is classified into distinct subtypes based on the type of methylated arginine product they generate. Type I PRMTs (PRMT1, 3, 4, 6, and 8) catalyze the formation of ω-NG-monomethylarginine (MMA) and ω-NG,NG-asymmetric dimethylarginine (ADMA). Type II PRMTs (PRMT5 and 9) produce MMA and ω-NG,NG-symmetric dimethylarginine (SDMA). Type III PRMT (PRMT7) generates only MMA. This mechanistic diversity contributes to the varied biological outcomes of arginine methylation researchgate.netnih.gov.

Functional Importance of Protein Arginine Methyltransferase 4 (PRMT4/CARM1) in Biological Processes

PRMT4, also known as CARM1, is a prominent member of the type I PRMT family. It is widely recognized for its crucial involvement in a broad spectrum of biological processes, frequently acting as a coactivator for nuclear receptors and transcription factors researchgate.nettocris.comrndsystems.commedchemexpress.com.

A primary function of PRMT4 lies in its ability to promote transcriptional activation. It achieves this by methylating specific arginine residues on histone H3, notably H3R17 and H3R26, leading to a more open chromatin state that facilitates gene expression thesgc.orgmedchemexpress.combioscientifica.com. Beyond histones, PRMT4 also methylates numerous non-histone proteins, including components of the Mediator complex, such as Mediator complex subunit 12 (MED12), and chromatin remodeling complexes, such as BRG1-associated factor 155 (BAF155), further underscoring its extensive role in gene transcription and chromatin regulation thesgc.orgresearchgate.netmedchemexpress.com.

The influence of PRMT4 extends beyond chromatin to encompass a variety of cellular activities and signaling pathways. It is implicated in processes such as cell proliferation, differentiation, metabolism, and immune responses. For instance, PRMT4 can act as a co-activator for NF-κB, influencing pro-inflammatory responses researchgate.netresearchgate.netguidetopharmacology.org. Studies have also linked PRMT4 to insulin (B600854) secretion in pancreatic β cells and the regulation of glucose metabolism bioscientifica.com.

PRMT4 as a Promising Therapeutic Target in Disease Contexts

The widespread involvement of PRMT4 in fundamental cellular processes, coupled with its frequent overexpression in various pathological conditions, particularly cancers, positions it as an attractive therapeutic target researchgate.netrndsystems.comcenmed.comselleckchem.com. The development of selective inhibitors for PRMT4 is crucial for both validating its therapeutic potential and for further dissecting its complex biological roles.

TP-064 is a potent, selective, and cell-active chemical probe designed to inhibit human PRMT4 thesgc.orgresearchgate.nettocris.comguidetopharmacology.org. Its discovery represents a significant advance in the study of PRMT4 biology and its therapeutic implications.

Key Characteristics of TP-064:

Potency : TP-064 exhibits high potency in inhibiting PRMT4 methyltransferase activity, with an IC50 value of less than 10 nM for the methylation of histone H3 (1-25) thesgc.orgresearchgate.nettocris.comrndsystems.comselleckchem.comcaymanchem.com. It also effectively inhibits the methylation of specific PRMT4 substrates such as Mediator complex subunit 12 (MED12) and BRG1-associated factor 155 (BAF155) with IC50 values of 43 nM and 340 nM, respectively thesgc.orgresearchgate.nettocris.comrndsystems.commedchemexpress.comcaymanchem.com.

Table 1: In Vitro Potency of TP-064 against PRMT4 and its Substrates

Substrate/TargetIC50 (nM)
PRMT4 (H3 (1-25) methylation)< 10 thesgc.orgresearchgate.nettocris.comrndsystems.comselleckchem.comcaymanchem.com
MED12 methylation43 ± 10 thesgc.orgresearchgate.nettocris.comrndsystems.commedchemexpress.comcaymanchem.com
BAF155 methylation340 ± 30 researchgate.netmedchemexpress.com

Selectivity : A critical feature of TP-064 is its remarkable selectivity. It demonstrates over 100-fold selectivity for PRMT4 compared to most other PRMT family proteins and non-epigenetic targets thesgc.orgresearchgate.nettocris.comrndsystems.comselleckchem.comcaymanchem.com. While highly selective, it shows some activity against PRMT6 (IC50 of 1.3 μM) and PRMT8 (IC50 of 8.1 μM), which are structurally related to PRMT4 nih.govmedchemexpress.com. The co-crystal structure of TP-064 with PRMT4 provides structural insights into this observed specificity researchgate.netnih.gov.

Table 2: Selectivity of TP-064 against Other PRMTs

PRMT SubtypeIC50 (µM)
PRMT4< 0.01 thesgc.orgresearchgate.nettocris.comrndsystems.comselleckchem.comcaymanchem.com
PRMT61.3 ± 0.4 nih.govmedchemexpress.com
PRMT88.1 ± 0.6 nih.gov
Other PRMTs (1, 3, 5, 7, 9)> 10 nih.gov

Cellular and In Vivo Activity : TP-064 is cell-permeable and active in cellular assays thesgc.orgresearchgate.nettocris.com. It has been shown to inhibit the proliferation of a subset of multiple myeloma cell lines, leading to G1 cell cycle arrest researchgate.netnih.govtocris.comrndsystems.commedchemexpress.com. Beyond cancer, TP-064 has demonstrated effects on inflammatory responses; it inhibits the pro-inflammatory macrophage lipopolysaccharide response in vitro and ex vivo tocris.comrndsystems.comresearchgate.net. Furthermore, in vivo studies have indicated that TP-064 can induce peritonitis-associated neutrophilia tocris.comrndsystems.comresearchgate.net and downregulate hepatic mRNA expression levels of PRMT4 target genes in hepatocytes researchgate.net.

The availability of TP-064, along with its inactive negative control TP-064N, provides invaluable tools for researchers to further investigate the intricate biology of PRMT4 and to explore the therapeutic potential of PRMT4 inhibition across various disease contexts thesgc.orgresearchgate.nettocris.comrndsystems.comcaymanchem.com.

Overexpression and Dysregulation in Pathological States (e.g., Cancer)

The aberrant expression and dysregulation of PRMTs, particularly PRMT4 (CARM1), are increasingly recognized as contributors to the incidence and progression of a wide range of diseases, most notably cancers identifiers.orgcenmed.comnih.govidrblab.netlabsolu.caguidetopharmacology.org. PRMT4 is frequently overexpressed in numerous cancer types, suggesting its role as a candidate oncogene guidetopharmacology.orgguidetopharmacology.orgfrontiersin.org.

Studies have reported PRMT4 overexpression in:

Breast Cancer: PRMT4 is aberrantly expressed in hormone-dependent breast tumors and is essential for estrogen-induced cell cycle progression cenmed.comfrontiersin.org. Its overexpression can enhance the expression of genes targeted by SRC-3, promoting cell proliferation cenmed.com.

Prostate Cancer: Elevated levels of CARM1 have been observed in early prostate cancer progression and further upregulated after androgen ablation therapy cenmed.com.

Pancreatic Cancer frontiersin.org.

Lung Cancer frontiersin.org.

Liver Cancer: PRMT4 inhibition has been shown to slow liver cancer cell proliferation labsolu.cafrontiersin.org.

Colorectal Cancer cenmed.comlabsolu.caguidetopharmacology.orgcenmed.comfrontiersin.org.

Ovarian Cancer cenmed.comfrontiersin.org.

Endometrial Cancer guidetopharmacology.org.

Acute Myeloid Leukemia (AML): More than 70% of cytogenetically normal AML patients exhibit upregulation of PRMT4. Knockdown of PRMT4 in leukemia cell lines impairs cell cycle progression, induces apoptosis, and downregulates E2F target genes, indicating a leukemia-specific dependence on PRMT4.

Multiple Myeloma (MM): CARM1 is overexpressed in MM and is associated with poor prognosis. Its depletion downregulates the proliferation of MM cell lines guidetopharmacology.orgguidetopharmacology.orgfrontiersin.org.

Hodgkin's Lymphoma frontiersin.org.

The overexpression of PRMT4 contributes to various aspects of cancer progression, including carcinogenesis, cell proliferation, metastasis, recurrence, and drug resistance cenmed.comfrontiersin.org. For instance, in breast cancer, PRMT4 promotes the expression of E2F1 and acts as a coactivator, regulating the expression of E2F1-target genes.

Rationale for Selective PRMT4 Inhibition in Disease Research

Given the critical roles of PRMT4 in cellular processes and its frequent dysregulation in diseases, particularly cancer, PRMT4 has emerged as a promising target for therapeutic intervention guidetopharmacology.orgcenmed.comidrblab.netlabsolu.caguidetopharmacology.org. Selective PRMT4 inhibitors are highly valuable chemical tools for several reasons: they help to clarify the molecular events regulated by PRMT4, validate PRMT4 as a therapeutic target, and offer potential avenues for drug development guidetopharmacology.orgidrblab.netguidetopharmacology.org.

TP 064 is a notable example of such a selective inhibitor. It has been characterized as a potent, selective, and cell-active chemical probe for human PRMT4 guidetopharmacology.orgguidetopharmacology.org.

Key Research Findings on this compound: this compound demonstrates high potency and selectivity for PRMT4 over other PRMT family proteins.

Target EnzymeIC₅₀ Value (Biochemical Assay)SelectivityReference
PRMT4< 10 nM> 100-fold over most other PRMTs guidetopharmacology.org
PRMT61.3 ± 0.4 µM guidetopharmacology.org
PRMT88.1 ± 0.6 µM guidetopharmacology.org
Other PRMTs> 10 µM guidetopharmacology.org

This compound also effectively reduces the arginine dimethylation of known PRMT4 substrates in cell-based assays:

PRMT4 SubstrateIC₅₀ Value (Cellular Assay)Reference
MED1243 ± 10 nM guidetopharmacology.org
BAF155340 ± 30 nM guidetopharmacology.org

In cellular models, this compound treatment has been shown to inhibit the proliferation of a subset of multiple myeloma cell lines, leading to G1 phase cell cycle arrest guidetopharmacology.orgguidetopharmacology.org. These findings underscore the potential of this compound as a valuable tool for further investigating the intricate biology of PRMT4 and exploring the therapeutic potential of PRMT4 inhibition in various diseases, including multiple myeloma guidetopharmacology.orgguidetopharmacology.org. Beyond cancer, PRMT4 inhibitors like this compound are being explored for their potential in inflammatory and autoimmune diseases, as PRMT4 regulates genes involved in the immune response, and in neurodegenerative diseases, where abnormal protein methylation is implicated identifiers.orgcenmed.com.

Properties

Molecular Formula

C28H34N4O2

Molecular Weight

458.6

Synonyms

N-Methyl-N-((2-(1-(2-(methylamino)ethyl)piperidin-4-yl)pyridin-4-yl)methyl)-3-phenoxybenzamide

Origin of Product

United States

Discovery and Structural Characterization of Tp 064 As a Selective Prmt4 Inhibitor

Identification of TP-064 through Chemical Library Screening Methodologies

TP-064 was identified through high-throughput chemical library screening methodologies, a standard approach in drug discovery for finding initial "seed compounds" with desired biological activity nih.gov. This initial screening was followed by chemical optimization to enhance its potency and selectivity nih.gov.

Structure-Activity Relationship (SAR) Studies and Chemical Optimization Leading to TP-064

Following the identification of initial hits, extensive structure-activity relationship (SAR) studies were undertaken to refine the chemical scaffold and improve the inhibitory profile. This chemical optimization process led to the development of TP-064, a molecule characterized by its high potency and selectivity for PRMT4 nih.govtocris.com. Such studies typically involve modifying different regions of the lead compound's structure and evaluating the impact on its activity, thereby elucidating the molecular features crucial for binding and inhibition tocris.comcdutcm.edu.cn. The resulting compound, TP-064, is noted for its potent inhibition of PRMT4, with a half-maximal inhibitory concentration (IC₅₀) of less than 10 nM for the methylation of histone H3 (1-25) guidetopharmacology.orgtocris.comnih.govwikipedia.orgwikidata.org. Furthermore, it demonstrates significant selectivity, exhibiting greater than 100-fold selectivity over other histone methyltransferases and non-epigenetic targets guidetopharmacology.orgnih.govwikipedia.orgwikidata.org. In cellular assays, TP-064 effectively inhibits the methylation of PRMT4 substrates such as Mediator complex subunit 12 (MED12) and BRG1-associated factor 155 (BAF155), with IC₅₀ values of 43 nM and 340 nM, respectively nih.govtocris.comcenmed.com.

The binding affinity of TP-064 to PRMT4 was confirmed through techniques such as differential static light scattering (DSLS) and surface plasmon resonance (SPR). DSLS showed a stabilization of PRMT4 by approximately 6°C upon TP-064 binding nih.gov. SPR analysis revealed a dissociation constant (Kd) of 7.1 ± 1.8 nM in the presence of S-adenosyl-L-methionine (SAM), indicating tight binding. The kinetic parameters included an association rate constant (kon) of 1.1 ± 0.1 × 10⁵ M⁻¹s⁻¹ and a dissociation rate constant (koff) of 0.7 ± 0.1 × 10⁻³ s⁻¹ nih.gov.

Table 1: Biochemical and Cellular Activity of TP-064

Target/SubstrateAssay TypeIC₅₀ / Kd ValueNotesCitation
PRMT4 (H3 1-25)Biochemical< 10 nM (IC₅₀)Potent inhibition guidetopharmacology.orgnih.govtocris.comnih.govwikipedia.orgwikidata.org
PRMT4SPR7.1 ± 1.8 nM (Kd)SAM-dependent binding nih.gov
MED12Cellular43 ± 10 nM (IC₅₀)Inhibition of methylation nih.govtocris.comcenmed.com
BAF155Cellular340 ± 30 nM (IC₅₀)Inhibition of methylation nih.govtocris.comcenmed.com
Other HMTsBiochemical> 100-fold selectiveHigh selectivity guidetopharmacology.orgnih.govwikipedia.orgwikidata.org
PRMT6Biochemical1.3 μM (IC₅₀)Moderate activity cenmed.com

High-Resolution Co-crystallographic Analysis of TP-064 in Complex with PRMT4

The understanding of TP-064's mechanism of action and its specificity was significantly advanced by high-resolution co-crystallographic analysis of the inhibitor in complex with PRMT4. The crystal structure, deposited under PDB ID 5U4X, provides a detailed molecular view of the binding event cenmed.commitoproteome.org.

The co-crystal structure reveals that TP-064 binds within the substrate-binding pocket of PRMT4 nih.govmetabolomicsworkbench.org. This binding is observed to be dependent on the presence of S-adenosyl-L-methionine (SAM) or its demethylated product, S-adenosylhomocysteine (SAH) metabolomicsworkbench.org. Although enzymatic activity assays suggested a non-competitive mode of inhibition with respect to SAM and peptide substrate, the crystal structure clearly shows TP-064 occupying the substrate-binding site nih.govmetabolomicsworkbench.org. Key molecular interactions involve hydrogen bonds and hydrophobic interactions with specific amino acid residues within the PRMT4 active site, which contribute to the stabilization of the compound within the binding pocket nih.gov.

The co-crystal structure of TP-064 with PRMT4 offers a structural basis for its observed specificity nih.gov. The precise fit of TP-064 within the PRMT4 substrate-binding pocket, coupled with the unique molecular interactions it forms, explains its potent and selective inhibition of PRMT4 over other PRMT family members guidetopharmacology.orgnih.gov. The positioning of an aliphatic amine moiety of TP-064 within the arginine binding pocket is a notable feature contributing to its inhibitory action metabolomicsworkbench.org. This selective engagement with the PRMT4 active site highlights how the compound's structure is optimized to target specific features of the PRMT4 enzyme, leading to its high selectivity profile guidetopharmacology.orgnih.gov.

Biochemical and Molecular Pharmacology of Tp 064

Enzymatic Inhibition Profile and Potency of TP 064 Against PRMT4

This compound exhibits a robust enzymatic inhibition profile against PRMT4, demonstrating high potency in biochemical assays.

Determination of Half-Maximal Inhibitory Concentration (IC50) Values

This compound significantly inhibits the methyltransferase activity of PRMT4, with an IC50 value reported to be less than 10 nM nih.govthesgc.orgresearchgate.nettocris.commedchemexpress.comcaymanchem.comselleckchem.commedkoo.comrndsystems.com. This indicates its high potency in inhibiting PRMT4 enzymatic function. Beyond direct enzymatic inhibition, this compound also reduces the arginine dimethylation of PRMT4 substrates. For instance, in cellular assays, this compound inhibits the methylation of BRG1-associated factor 155 (BAF155) with an IC50 of 340 ± 30 nM and Mediator complex subunit 12 (MED12) with an IC50 of 43 ± 10 nM nih.govthesgc.orgresearchgate.nettocris.commedchemexpress.comcaymanchem.commedkoo.commedchemexpress.com.

Table 1: IC50 Values of this compound Against PRMT4 and its Substrates

TargetIC50 (nM)Assay Type
PRMT4 (methyltransferase activity)< 10Biochemical nih.govthesgc.orgresearchgate.nettocris.commedchemexpress.comcaymanchem.comselleckchem.commedkoo.comrndsystems.com
MED12 (dimethylation)43 ± 10Cellular nih.govthesgc.orgresearchgate.nettocris.commedchemexpress.comcaymanchem.commedkoo.commedchemexpress.com
BAF155 (dimethylation)340 ± 30Cellular nih.govresearchgate.netmedchemexpress.commedchemexpress.com

Kinetic Analysis of PRMT4 Inhibition (e.g., Kd, kon, koff)

Kinetic analysis using surface plasmon resonance (SPR) has elucidated the binding characteristics of this compound to PRMT4. This compound binds tightly to PRMT4, but this binding is contingent on the presence of S-adenosyl methionine (SAM) or S-adenosyl homocysteine (SAH) nih.govthesgc.orgsemanticscholar.orgscholaris.ca. The equilibrium dissociation constant (Kd) for this compound binding to PRMT4 in the presence of 50 µM SAM was determined to be 7.1 ± 1.8 nM nih.govthesgc.orgsemanticscholar.org. The association rate constant (kon) was found to be 1.1 ± 0.1 × 10^5 M^-1s^-1, and the dissociation rate constant (koff) was 0.7 ± 0.1 × 10^-3 s^-1 nih.govthesgc.orgsemanticscholar.org. These kinetic parameters reflect a strong and stable interaction between this compound and PRMT4 nih.govthesgc.orgsemanticscholar.org.

Table 2: Kinetic Parameters of this compound Binding to PRMT4

ParameterValueCondition
Kd7.1 ± 1.8 nMIn presence of 50 µM SAM nih.govthesgc.orgsemanticscholar.org
kon1.1 ± 0.1 × 10^5 M^-1s^-1In presence of 50 µM SAM nih.govthesgc.orgsemanticscholar.org
koff0.7 ± 0.1 × 10^-3 s^-1In presence of 50 µM SAM nih.govthesgc.orgsemanticscholar.org

Selectivity Assessment of this compound Across PRMT Family Proteins and Other Methyltransferases

A crucial aspect of this compound's pharmacological profile is its high selectivity, which minimizes off-target effects and enhances its utility as a research tool.

Cross-Reactivity Profiling Against Other PRMTs (e.g., PRMT1, PRMT3, PRMT5, PRMT6)

This compound demonstrates high selectivity for PRMT4 over other members of the PRMT family, generally exhibiting greater than 100-fold selectivity nih.govthesgc.orgtocris.comcaymanchem.comselleckchem.com. Specifically, it shows minimal activity against most other PRMT family members (IC50 > 10 µM) nih.gov. Notable exceptions include PRMT6, for which an IC50 of 1.3 ± 0.4 µM has been reported, and PRMT8, with an IC50 of 8.1 ± 0.6 µM nih.govmedchemexpress.commedchemexpress.com. PRMT6 is considered the most structurally related to PRMT4 within the PRMT family nih.gov.

Table 3: Selectivity Profile of this compound Against PRMT Family Proteins

PRMT Family MemberIC50 (µM)Selectivity Relative to PRMT4
PRMT1> 10> 100-fold nih.gov
PRMT3> 10> 100-fold nih.gov
PRMT5> 10> 100-fold nih.gov
PRMT61.3 ± 0.4Lower selectivity nih.govmedchemexpress.commedchemexpress.com
PRMT7> 10> 100-fold thesgc.org
PRMT88.1 ± 0.6Lower selectivity nih.gov
PRMT9> 10> 100-fold thesgc.org

Discrimination from Non-Epigenetic Targets

Beyond the PRMT family, this compound has been assessed for its selectivity against a panel of 24 protein lysine (B10760008) methyltransferases and DNA methyltransferases nih.govthesgc.org. This compound did not inhibit any of these other methyltransferases at concentrations up to 10 µM, indicating its strong discrimination from non-epigenetic targets nih.govthesgc.orgtocris.comcaymanchem.commedkoo.com. This broad selectivity profile underscores its utility as a specific inhibitor for PRMT4 research nih.govthesgc.orgtocris.comcaymanchem.commedkoo.com.

Molecular Mechanism of Action of this compound

The molecular mechanism of action of this compound involves its direct binding to PRMT4, leading to the inhibition of its methyltransferase activity nih.govthesgc.org. Co-crystal structure analysis of PRMT4 in complex with this compound has provided structural evidence for the specificity of this inhibition nih.govresearchgate.net. The binding of this compound to PRMT4 is dependent on the presence of the cofactor S-adenosyl methionine (SAM) or its byproduct S-adenosyl homocysteine (SAH) nih.govthesgc.orgscholaris.ca. This suggests that this compound may function as a SAM-dependent inhibitor, where its binding is stabilized by the presence of the cofactor, positioning it to interfere with the methyl transfer reaction nih.govthesgc.orgscholaris.ca. The compound's design allows it to occupy the active site in a manner that prevents the methylation of arginine residues on target proteins nih.govresearchgate.netscholaris.ca.

Impact on Substrate Arginine Dimethylation (e.g., H3, MED12, BAF155)

This compound effectively inhibits the methyltransferase activity of PRMT4, leading to a reduction in the arginine dimethylation of its direct substrates nih.govnii.ac.jpmedchemexpress.cnmedchemexpress.comcaymanchem.com. Key substrates whose dimethylation is impacted by this compound include BRG1-associated factor 155 (BAF155) and Mediator complex subunit 12 (MED12) nih.govnii.ac.jp.

In cell-based assays, this compound treatment dose-dependently reduced the dimethylation of BAF155 and MED12. The observed IC₅₀ values for the reduction of dimethylation were 340 ± 30 nM for BAF155 and 43 ± 10 nM for MED12 nih.govnii.ac.jpmedchemexpress.cnmedchemexpress.com. Histone H3 (specifically the 1-25 fragment) is also a known substrate, with this compound inhibiting its methylation with an IC₅₀ value of less than 10 nM tocris.comrndsystems.comtandfonline.com. These differences in cellular IC₅₀ values for various PRMT4 substrates are not unexpected, potentially reflecting varying substrate binding affinities and turnover rates nih.gov.

The impact of this compound on substrate arginine dimethylation is summarized in the table below:

SubstrateIC₅₀ (nM)ContextReference
PRMT4< 10Enzymatic Activity nih.govnii.ac.jpmedchemexpress.cnmedchemexpress.comcaymanchem.comselleck.co.jpportlandpress.comnih.gov
MED1243 ± 10Cellular Dimethylation nih.govnii.ac.jpmedchemexpress.cnmedchemexpress.comcaymanchem.com
BAF155340 ± 30Cellular Dimethylation nih.govnii.ac.jpmedchemexpress.cnmedchemexpress.com
H3 (1-25)< 10Methylation tocris.comrndsystems.comtandfonline.com

Influence on Cofactor Binding and Enzymatic Activity

The potent inhibitory activity of this compound against PRMT4 is further characterized by its interaction with the enzyme and its cofactor nih.govportlandpress.commdpi.com. Surface Plasmon Resonance (SPR) analysis has demonstrated that the binding of this compound to PRMT4 is dependent on the presence of the methyl donor cofactor S-adenosylmethionine (SAM) or its byproduct S-adenosyl-L-homocysteine (SAH) nih.govmdpi.com. In the presence of SAM, this compound binds tightly to PRMT4 with a dissociation constant (Kd) of 7.1 ± 1.8 nM, exhibiting a kinetic association rate (kon) of 1.1 ± 0.1 × 10⁵ M⁻¹s⁻¹ and a dissociation rate (koff) of 0.7 ± 0.1 × 10⁻³ s⁻¹ nih.gov. A similar binding profile was observed in the presence of SAH, with a Kd of 6.9 ± 1.1 nM oncotarget.com.

Despite the requirement for SAM or SAH for binding, kinetic studies indicate that this compound exhibits a non-competitive mode of inhibition with respect to SAM nih.govmdpi.com. This suggests that this compound does not directly compete with SAM for its binding site but rather targets the substrate-binding pocket of PRMT4 nih.govportlandpress.commdpi.com. The observation that SAM binding is required for this compound to bind suggests an ordered kinetic mechanism where SAM binds first, potentially inducing a conformational change in PRMT4 that facilitates this compound binding to the substrate pocket nih.gov.

A structurally similar compound, TP 064N, which differs by a single methoxy (B1213986) moiety, serves as a negative control for this compound. TP 064N shows significantly reduced inhibitory activity against PRMT4 (IC₅₀ 2.5 ± 0.6 µM) and does not exhibit observable binding to PRMT4 by differential static light scattering (DSLS), highlighting the structural specificity required for this compound's potent activity nih.gov.

Cellular and Preclinical Efficacy of Tp 064 in Disease Models

Anti-proliferative Effects of TP 064 in Oncological Research

This compound exhibits notable anti-proliferative activities across various cancer models, primarily by targeting PRMT4, which is often overexpressed in several cancer types and considered a candidate oncogene nih.govresearchgate.netnih.govresearchgate.net.

This compound effectively inhibits the proliferation and reduces the viability of a subset of multiple myeloma (MM) cell lines. Studies have shown its dose-dependent inhibitory effect on cell lines such as NCI-H929, RPMI8226, and MM.1R nih.govrndsystems.commedchemexpress.comtocris.comnii.ac.jp. While this compound demonstrates anti-proliferative effects, the sensitivity of cancer cells to this compound does not directly correlate with PRMT4 mRNA levels, suggesting the involvement of other proteins or pathways in its mechanism of action nih.gov.

Table 1: IC₅₀ Values of this compound in Multiple Myeloma Cell Lines

Cell Line IC₅₀ (nM) Reference
NCI-H929 Dose-dependent inhibition medchemexpress.com
RPMI8226 Dose-dependent inhibition medchemexpress.com
MM.1R Dose-dependent inhibition medchemexpress.com

Note: Specific IC₅₀ values were not consistently provided across sources for all cell lines, but dose-dependent inhibition was confirmed.

This compound has shown anti-proliferative effects in breast cancer cell models, particularly in triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and HCC1937 aacrjournals.org. In these models, this compound, especially in combination with PI3K inhibitors, has demonstrated strong inhibitory effects on cell growth and viability aacrjournals.org. However, when compared to newer CARM1 inhibitors like iCARM1, this compound has been noted to exhibit less cellular toxicity in breast cancer cell lines as a single agent acs.orgnih.govresearchgate.net. While MCF7 cells have been utilized in studies involving this compound for other analyses (e.g., AP-1-Luc plasmid transfection), direct evidence for strong single-agent antiproliferative activity of this compound specifically in MCF7 cells was not prominently reported in the provided sources aacrjournals.orgacs.orgresearchgate.net.

This compound has been shown to inhibit the proliferation of endometrial cancer cells by inducing apoptosis researchgate.netnih.govjptcp.com. Research indicates that CARM1 (PRMT4) is significantly overexpressed in endometrial cancer tissues, and its genetic knockdown also leads to apoptosis in these cells, supporting CARM1 as a therapeutic target researchgate.netnih.gov.

A key mechanism through which this compound exerts its anti-proliferative effects is by modulating cell cycle progression. Treatment with this compound leads to the arrest of affected cancer cells, particularly multiple myeloma cell lines, in the G1 phase of the cell cycle nih.govrndsystems.commedchemexpress.comnih.govtocris.comresearchgate.netnii.ac.jp. For instance, in NCI-H929 cells, this compound treatment resulted in a reduction of cells in the S and G2/M phases, accompanied by an increase in the G1 phase fraction medchemexpress.comnii.ac.jp.

This compound has been observed to reduce the ability of cancer cells to form colonies, a measure of their long-term proliferative capacity. In endometrial cancer cells, this compound inhibited cell growth and significantly reduced the number of colonies formed researchgate.netnih.gov. Furthermore, in breast cancer cell assays, the combination of this compound with PI3K inhibitors demonstrated a strong inhibition of colony formation in MDA-MB-231 and HCC1937 cells aacrjournals.org.

Immunomodulatory and Anti-Inflammatory Effects of this compound

Beyond its oncological applications, this compound also exhibits immunomodulatory and anti-inflammatory properties. It has been shown to inhibit the pro-inflammatory macrophage lipopolysaccharide (LPS) response both in vitro and ex vivo rndsystems.comtocris.comresearchgate.netnih.gov.

Studies on RAW 264.7 monocyte/macrophages revealed that exposure to this compound led to a significant decrease in the production of key pro-inflammatory cytokines, including interleukin (IL)-1β, IL-6, IL-12p40, and tumor necrosis factor-α (TNF-α), following an LPS challenge researchgate.netnih.gov. Similar reductions in mRNA expression levels and cytokine production of these pro-inflammatory mediators were observed in thioglycollate-elicited peritoneal cells isolated from this compound-treated mice when exposed to LPS researchgate.netnih.gov. This compound also inhibited monocyte/macrophage-driven inflammation in ex vivo assays rndsystems.comtocris.com.

In endothelial cells, this compound treatment reduced CARM1 and NF-κB expression upon hemoglobin exposure, which subsequently led to decreased expression levels of intercellular adhesion molecule-1 (ICAM1), myeloperoxidase (MPO), IL-1β, IL-12, and TNF-α researchgate.net. However, it is important to note that in vivo studies in mice treated with this compound for an extended period (5 days of thioglycollate exposure) showed a complex immunomodulatory profile, including ongoing pro-inflammatory peritonitis characterized by a shift in peritoneal macrophage polarization and an accumulation of neutrophils researchgate.netnih.gov. These findings suggest that this compound could potentially be applied in therapies for NF-κB-based inflammatory diseases researchgate.netnih.gov.

Table 2: Effects of this compound on Pro-inflammatory Cytokine Production in Macrophages

Cytokine/Mediator Effect of this compound Treatment (LPS Challenge) Model System Reference
IL-1β Significant decrease in production RAW 264.7 macrophages, Peritoneal cells researchgate.netnih.gov
IL-6 Significant decrease in production RAW 264.7 macrophages, Peritoneal cells researchgate.netnih.gov
IL-12p40 Significant decrease in production RAW 264.7 macrophages, Peritoneal cells researchgate.netnih.gov
TNF-α Significant decrease in production RAW 264.7 macrophages, Peritoneal cells researchgate.netnih.gov
ICAM1 Decreased expression Endothelial cells (hemoglobin exposure) researchgate.net
MPO Decreased expression Endothelial cells (hemoglobin exposure) researchgate.net

Inhibition of Monocyte/Macrophage-Driven Inflammation (ex vivo)

This compound has been shown to inhibit monocyte/macrophage-driven inflammation ex vivo. Studies revealed that this compound induced a dose-dependent decrease in lipopolysaccharide (LPS)-induced ex vivo blood monocyte TNF-α secretion researchgate.netresearcher.liferesearchgate.net. This occurred without altering blood monocyte concentrations researcher.liferesearchgate.net. This finding suggests a direct modulatory effect of this compound on the inflammatory response of these immune cells rndsystems.comtocris.combio-techne.comtocris.com.

Attenuation of Pro-Inflammatory Macrophage Lipopolysaccharide Response (in vitro and ex vivo)

This compound effectively attenuates the pro-inflammatory macrophage response induced by lipopolysaccharide (LPS) both in vitro and ex vivo. In in vitro experiments, exposure of RAW 264.7 monocyte/macrophages to this compound significantly decreased the production of pro-inflammatory cytokines following an LPS challenge researchgate.netnih.govresearchgate.net. Similarly, ex vivo studies using thioglycollate-elicited peritoneal cells isolated from wildtype mice treated with this compound demonstrated reduced mRNA expression levels and cytokine production of pro-inflammatory mediators in response to LPS exposure researchgate.netnih.govresearchgate.net.

Modulation of Inflammatory Mediators and Cytokine Production (e.g., IL-1β, IL-6, TNF-α)

This compound modulates the production of key inflammatory mediators and cytokines. In both in vitro and ex vivo settings, this compound treatment led to lowered production of pro-inflammatory cytokines, including interleukin (IL)-1β, IL-6, IL-12p40, and tumor necrosis factor-α (TNF-α) in response to LPS stimulation researchgate.netnih.gov. This indicates a broad suppressive effect on the inflammatory cytokine cascade nih.gov.

Table 1: Impact of this compound on Pro-Inflammatory Cytokine Production

Cytokine/MediatorEffect of this compound Treatment (LPS Challenge)ContextSource
TNF-α secretionDose-dependent decreaseEx vivo blood monocytes researchgate.netresearcher.liferesearchgate.net
IL-1β productionLoweredIn vitro RAW 264.7 macrophages, ex vivo peritoneal cells researchgate.netnih.gov
IL-6 productionLoweredIn vitro RAW 264.7 macrophages, ex vivo peritoneal cells researchgate.netnih.gov
IL-12p40 productionLoweredEx vivo peritoneal cells researchgate.netnih.gov
TNF-α productionLoweredIn vitro RAW 264.7 macrophages, ex vivo peritoneal cells researchgate.netnih.gov

Preclinical in vivo Studies of Immunological Responses (e.g., peritonitis-associated neutrophilia)

In preclinical in vivo studies, this compound exhibited complex immunological responses. While it inhibited pro-inflammatory macrophage responses in vitro and ex vivo, this compound-treated mice showed an ongoing pro-inflammatory peritonitis after 5 days of thioglycollate exposure researchgate.netnih.gov. This was evidenced by a shift in peritoneal macrophage polarization from an anti-inflammatory LY6ClowCD206hi phenotype to a pro-inflammatory LY6ChiCD206low phenotype researchgate.netnih.gov. Furthermore, this compound-treated mice accumulated activated neutrophils within the peritoneum, blood (7-fold higher; P<0.001), and major organs like the kidney and liver, without apparent tissue toxicity researchgate.netnih.gov. These findings suggest that while this compound can suppress certain macrophage-driven inflammatory responses, it can also induce peritonitis-associated neutrophilia in vivo researchgate.netnih.gov.

Impact on Endothelial Cell Dysfunction in Inflammatory Models (in vitro)

This compound has demonstrated a notable impact on endothelial cell dysfunction in in vitro inflammatory models. In studies utilizing an in vitro subarachnoid hemorrhage (SAH) model, exposure of endothelial cells to this compound resulted in a significant reduction in CARM1 and NF-κB expression upon hemoglobin exposure researchgate.net. Endothelial cells treated with this compound following hemoglobin incubation also exhibited decreased expression levels of intercellular adhesion molecule-1 (ICAM1), myeloperoxidase (MPO), and cytokine production, including IL-1β, IL-12, and TNF-α researchgate.net. This indicates that this compound notably mitigated endothelial dysfunction in these inflammatory contexts researchgate.net.

Epigenetic and Transcriptional Remodeling by this compound

As a PRMT4 inhibitor, this compound plays a crucial role in epigenetic and transcriptional remodeling by influencing gene expression. PRMT4 is known to act as a transcriptional co-activator for various cellular activities, including NF-κB-regulated pro-inflammatory responses researchgate.netnih.gov.

Downregulation of Specific PRMT4 Target Genes (e.g., G6pc, cyclin-dependent kinases)

This compound treatment leads to the downregulation of specific PRMT4 target genes. In hepatocytes, this compound significantly downregulated the hepatic mRNA expression levels of glucose-6-phosphatase catalytic subunit (G6pc) by 50% (P<0.05) researchgate.netnih.govambeed.cn. Additionally, it reduced the expression of cyclin-dependent kinase 2 (CDK2) by 50% (P<0.05) and cyclin-dependent kinase 4 (CDK4) by 30% (P<0.05) researchgate.netnih.gov. This suggests a direct transcriptional effect of PRMT4 inhibition by this compound in hepatocytes researchgate.netnih.gov. Furthermore, this compound treatment also dose-dependently downregulated gene expression of the glycogen (B147801) metabolism-related protein G6pc in the liver (P < 0.001 for trend) researcher.liferesearchgate.net.

Table 2: Downregulation of PRMT4 Target Genes by this compound in Hepatocytes

PRMT4 Target GenemRNA Expression Level ChangeStatistical SignificanceContextSource
Glucose-6-phosphatase catalytic subunit (G6pc)-50%P < 0.05Hepatic mRNA expression researchgate.netnih.govambeed.cn
Cyclin-dependent kinase 2 (CDK2)-50%P < 0.05Hepatic mRNA expression researchgate.netnih.gov
Cyclin-dependent kinase 4 (CDK4)-30%P < 0.05Hepatic mRNA expression researchgate.netnih.gov

Regulation of Estrogen/ERα-Target Genes

This compound plays a role in the regulation of estrogen/estrogen receptor alpha (ERα)-target genes, particularly in the context of breast cancer. Similar to the effects observed with CARM1 knockdown, this compound suppresses the expression of oncogenic estrogen/ERα-target genes in breast cancer cells figshare.comresearchgate.netresearcher.lifenih.gov.

CARM1 (PRMT4) is known to contribute to the oncogenic activity in ERα-positive breast cancer by activating the transcription of estrogen/ERα-target genes through a "hypermethylation" mechanism on protein substrates nih.gov. Estrogen receptor alpha (ERα) regulates various target genes involved in cell proliferation, including cyclin-dependent kinase 2 (CDK2), cyclin-dependent kinase 4 (CDK4), Cyclin D1 (CCND1), and the proto-oncogene c-Myc (MYC) plos.org. Conversely, ERα also represses genes that negatively control cell proliferation, such as cyclin G2, caspase 9, and p21 plos.org. The accessibility of target genes to ERα is facilitated by chromatin remodeling factors, such as the SWI/SNF complex mdpi.com.

Activation of Type I Interferon and IFN-Induced Genes

Research indicates that this compound, analogous to CARM1 knockdown, activates type I interferon (IFN) and IFN-induced genes (ISGs) in breast cancer cells figshare.comresearchgate.netresearcher.lifenih.gov. The inhibition of CARM1 has been shown to enhance immune responses induced by interferon alpha/gamma, a process that is dependent on CARM1-mediated BAF155 methylation nih.gov. Type I IFN signaling is a crucial pathway that activates hundreds of IFN-stimulated genes (ISGs) through the JAK-STAT signaling cascade, contributing to antiviral responses researchgate.netnih.gov. The specific pattern of ISG expression can be influenced by underlying epigenetic features and histone modifications researchgate.net.

Functional Implications for Chromatin Structure and Gene Expression

As a PRMT4 inhibitor, this compound impacts chromatin structure and gene expression by modulating the methylation of key proteins. PRMT4 (CARM1) is responsible for mediating asymmetrical dimethylation (ADMA) on histone H3, specifically at residues like H3R17me2a and H3R26me2a, as well as on various non-histone proteins tocris.comthesgc.orgcaymanchem.comrndsystems.combio-techne.commedchemexpress.comresearchgate.netnih.gov.

Chromatin structure is a fundamental regulator of gene expression, with its state of compaction directly influencing genetic programs mdpi.comias.ac.infrontiersin.orgmdpi.com. Histone modifications, including methylation, are critical in inducing structural changes within chromatin that have significant functional consequences for gene expression ias.ac.infrontiersin.org. Chromatin remodeling, which involves both covalent modifications of core histones and ATP-dependent alterations of the DNA path over nucleosomes, regulates DNA-protein interactions and affects essential cellular processes such as transcription, replication, and DNA repair ias.ac.infrontiersin.org.

CARM1 is implicated in a wide array of cellular processes, including RNA processing and splicing, cell cycle regulation, DNA damage repair, cell differentiation, and autophagy nih.gov. Its functional roles are largely dependent on its methyltransferase or coactivator activities nih.gov. Dysregulation of CARM1 has been linked to the progression of various human diseases, particularly cancers nih.gov.

Studies have shown that CARM1 facilitates cell migration and metastasis through the methylation of BAF155, a core subunit of the SWI/SNF chromatin remodeling complex nih.gov. The inhibition of CARM1, therefore, can disrupt oncogene addiction to super-enhancers and enhance interferon alpha/gamma-induced immune responses, both of which are contingent on CARM1-mediated BAF155 methylation nih.gov. This compound specifically inhibits the dimethylation of BAF155 with an IC50 of 340 nM and MED12 (a subunit of the RNA polymerase II mediator complex) with an IC50 of 43 nM caymanchem.commedchemexpress.comresearchgate.net.

Table 1: Key Data on this compound Activity

Target/EffectIC50 / ObservationReference
PRMT4 (CARM1) inhibition<10 nM tocris.comthesgc.orgcaymanchem.comrndsystems.combio-techne.commedchemexpress.comresearchgate.net
H3 (1-25) methylation inhibition<10 nM tocris.comthesgc.orgcaymanchem.comrndsystems.combio-techne.com
MED12 methylation inhibition43 nM tocris.comthesgc.orgcaymanchem.comrndsystems.commedchemexpress.comresearchgate.net
BAF155 dimethylation inhibition340 nM medchemexpress.comresearchgate.net
Selectivity over other histone methyltransferases>100-fold tocris.comthesgc.orgcaymanchem.comrndsystems.combio-techne.com
Multiple Myeloma cell proliferation inhibitionDose-dependent, G1 phase arrest tocris.comrndsystems.commedchemexpress.comresearchgate.net
Pro-inflammatory macrophage LPS responseInhibited in vitro and ex vivo tocris.comresearchgate.net
Estrogen/ERα-target gene expressionSuppressed in breast cancer cells figshare.comresearchgate.netresearcher.lifenih.gov
Type I Interferon and IFN-induced genesActivated in breast cancer cells figshare.comresearchgate.netresearcher.lifenih.gov

Tp 064 As a Chemical Biology Tool and Research Probe

Establishment of TP-064 as a High-Quality Chemical Probe for PRMT4

A collaboration between Takeda and the Structural Genomics Consortium (SGC) led to the discovery of TP-064, the first potent, selective, and cell-active chemical probe for PRMT4. thesgc.org A high-quality chemical probe must exhibit high potency for its intended target and selectivity over other related proteins. TP-064 meets these criteria, demonstrating a half-maximal inhibitory concentration (IC50) of less than 10 nM for PRMT4 in biochemical assays. researchgate.netnih.govnih.gov

The selectivity of TP-064 is a key feature that establishes its quality as a research tool. It shows over 100-fold selectivity for PRMT4 compared to other PRMT family members, with the exception of the structurally related PRMT6 (IC50 of 1.3 µM) and PRMT8 (IC50 of 8.1 µM). nih.gov Furthermore, when tested against a panel of 24 other protein lysine (B10760008) and DNA methyltransferases, TP-064 showed no significant inhibition at concentrations up to 10 µM. nih.gov This high degree of selectivity ensures that observed biological effects are attributable to the inhibition of PRMT4, minimizing off-target confounding results.

In cellular contexts, TP-064 effectively inhibits the methylation of known PRMT4 substrates. For instance, it inhibits the dimethylation of BRG1-associated factor 155 (BAF155) and Mediator complex subunit 12 (MED12) in a dose-dependent manner. thesgc.orgnih.gov These characteristics solidify the standing of TP-064 as a reliable and high-quality chemical probe for dissecting the cellular functions of PRMT4. researchgate.netnih.gov

Table 1: Potency and Selectivity of TP-064

Target IC50
PRMT4 < 10 nM
PRMT6 1.3 µM
Other PRMTs > 10 µM
Other Methyltransferases > 10 µM

Design and Application of Inactive Analogues (e.g., TP-064N) for Control Experiments

To ensure that the observed cellular effects of a chemical probe are due to the specific inhibition of its target, a structurally similar but biologically inactive control compound is essential. For TP-064, this crucial role is filled by its negative control, TP-064N. researchgate.netmerckmillipore.comnih.gov TP-064N was designed and synthesized as an inactive analogue of TP-064. nih.govoncotarget.com

TP-064N is structurally very similar to TP-064 but lacks inhibitory activity against PRMT4 and other methyltransferases. nih.gov In biochemical assays, TP-064N has no effect on PRMT4 activity at concentrations up to 100 nM. nih.gov Similarly, in cellular assays, it does not inhibit the dimethylation of PRMT4 substrates like BAF155 and MED12, even at concentrations up to 10 µM. nih.gov

The availability of TP-064N allows researchers to perform rigorous control experiments. By comparing the effects of TP-064 with those of TP-064N, scientists can confidently attribute the observed biological outcomes, such as cell cycle arrest or changes in gene expression, to the specific inhibition of PRMT4 by TP-064. researchgate.netnih.gov This makes the TP-064/TP-064N pair an invaluable toolset for investigating PRMT4 biology. merckmillipore.comnih.govnih.gov

Utilization in Chemical Biology Toolboxes and Compound Libraries for Drug Discovery Research

The well-characterized potency, selectivity, and cellular activity of TP-064 have led to its inclusion in chemical biology toolboxes and compound libraries. nih.gov These collections of chemical probes are vital resources for the broader scientific community, enabling the systematic study of protein families and their roles in health and disease. nih.gov As a high-quality probe for PRMT4, TP-064 allows researchers who are not specialists in medicinal chemistry to investigate the functions of this enzyme in various biological systems.

Compound libraries containing inhibitors like TP-064 are instrumental in drug discovery. medchemexpress.comtarosdiscovery.com They are used in high-throughput screening to identify new therapeutic targets and to validate existing ones. medchemexpress.com The demonstrated anti-proliferative effects of TP-064 in a subset of multiple myeloma cell lines highlight its utility in oncology research. researchgate.netnih.gov By inhibiting PRMT4, TP-064 induces G1 phase cell cycle arrest in these cancer cells. nih.gov This finding suggests that inhibiting PRMT4 could be a therapeutic strategy for certain cancers, and TP-064 serves as a critical tool to explore this hypothesis further. researchgate.netnih.gov

Development and Validation of Pharmacodynamic Biomarkers for PRMT4 Inhibition (e.g., dimethyl-BAF155)

For the preclinical and potential clinical development of enzyme inhibitors, it is crucial to have pharmacodynamic (PD) biomarkers to confirm target engagement and inhibition in cells and in vivo models. frontiersin.orgyoutube.com A PD biomarker is a measurable indicator of a pharmacological response to a drug. mdpi.com In the context of TP-064, the dimethylation level of the PRMT4 substrate BAF155 has been developed and validated as a PD biomarker. nih.gov

Treatment of cells with TP-064 leads to a dose-dependent reduction in the level of dimethylated BAF155. nih.gov This effect can be quantified by methods such as western blotting. thesgc.orgnih.gov Importantly, the inactive analogue TP-064N has no effect on the dimethylation status of BAF155, confirming that the observed reduction is a direct consequence of PRMT4 inhibition by TP-064. nih.gov

While the reduction in dimethyl-BAF155 levels confirms that TP-064 is hitting its target within the cell, research has shown that the extent of this reduction does not necessarily correlate with the sensitivity of cancer cells to the anti-proliferative effects of TP-064. nih.gov Nevertheless, dimethyl-BAF155 serves as a robust biomarker for monitoring the target inhibition of PRMT4 inhibitors in preclinical and potentially clinical studies. nih.gov

Table 2: Cellular Activity of TP-064

Cellular Substrate IC50 for Inhibition of Dimethylation
MED12 43 nM
BAF155 340 nM

Combinatorial Therapeutic Strategies and Future Research Avenues for Tp 064

Investigation of Synergistic Interactions with Other Epigenetic Modulators

The complex nature of cancer often necessitates multi-faceted therapeutic approaches. Investigating TP-064 in combination with other epigenetic modulators holds promise for enhancing therapeutic efficacy and overcoming potential resistance mechanisms.

Combination with Lysine (B10760008) Methyltransferase Inhibitors (e.g., DOT1L inhibitors)

Recent research has highlighted the potential for synergistic interactions between PRMT4 inhibitors like TP-064 and other epigenetic modulators, specifically histone lysine methyltransferase inhibitors. A notable example involves the combination of TP-064 with Disruptor of Telomeric Silencing 1-Like (DOT1L) inhibitors. CRISPR-based genetic screening has revealed a synergistic interaction between PRMT4 and DOT1L Current time information in Delhi, IN.guidetopharmacology.org.

For instance, in K562 chronic myelogenous leukemia cells, which showed a weak response to the DOT1L inhibitor SGC0946 and a weak response to TP-064 individually, the combination of SGC0946 and TP-064 elicited a significantly stronger cytotoxic response Current time information in Delhi, IN.guidetopharmacology.org. This suggests that targeting both PRMT4 and DOT1L pathways simultaneously can yield enhanced anti-proliferative effects. DOT1L is the sole known histone H3 lysine 79 methyltransferase, and its inhibition is associated with the development and maintenance of MLL-rearranged leukemias nih.govnih.govjkchemical.com.

The observed synergistic activity of TP-064 with DOT1L inhibitors underscores the potential for developing more effective combinatorial therapies.

Table 1: In Vitro and Cellular Activity of TP-064

Target/SubstrateAssay TypeIC50 / Kd ValueSelectivityReference
PRMT4Biochemical< 10 nM> 100-fold over other PRMTs (except PRMT6, PRMT8) and other methyltransferases Current time information in Delhi, IN.mdpi.comnih.govguidetopharmacology.orgresearchgate.netnih.gov
MED12 (dimethylation)Cellular43 ± 10 nMN/A Current time information in Delhi, IN.mdpi.comnih.govguidetopharmacology.org
BAF155 (dimethylation)Cellular340 ± 30 nMN/A Current time information in Delhi, IN.mdpi.comguidetopharmacology.org
PRMT6Biochemical1.3 ± 0.4 µMN/A Current time information in Delhi, IN.nih.gov
PRMT8Biochemical8.1 ± 0.6 µMN/A Current time information in Delhi, IN.
PRMT4 (binding, SAM-dependent)SPRKd = 7.1 ± 1.8 nMN/A Current time information in Delhi, IN.nih.gov

Rationale for Multi-Targeted Epigenetic Therapies

The rationale behind multi-targeted epigenetic therapies stems from the intricate and often redundant nature of epigenetic regulation in disease, particularly in cancer. Epigenetic modifications, such as DNA methylation and histone modifications, are crucial in cancer development, progression, and the acquisition of drug resistance americanelements.combindingdb.orgresearchgate.netuni-freiburg.de. Unlike genetic mutations, epigenetic alterations are characterized by their plasticity and reversibility, offering a unique opportunity for therapeutic intervention americanelements.comamericanelements.com.

Combining epigenetic drugs that target different pathways or enzymes can lead to enhanced efficacy by:

Overcoming drug resistance: Cancer cells often develop resistance to single-agent therapies. Multi-targeted approaches can circumvent these resistance mechanisms by simultaneously disrupting multiple survival pathways or by re-sensitizing cells to existing treatments americanelements.combindingdb.orgresearchgate.netuni-freiburg.deguidetopharmacology.org.

Achieving synergistic effects: As seen with TP-064 and DOT1L inhibitors, targeting two distinct but interconnected epigenetic pathways can result in a greater anti-tumor effect than either agent alone Current time information in Delhi, IN.guidetopharmacology.orgguidetopharmacology.org.

Addressing tumor heterogeneity: Cancers are often heterogeneous, with different cell populations exhibiting varying epigenetic landscapes. A multi-targeted approach can more effectively address this heterogeneity, leading to broader therapeutic coverage americanelements.com.

Modulating complex networks: Epigenetic mechanisms form complex networks within cells, influencing gene expression and signaling pathways researchgate.net. Simultaneous modulation of multiple nodes within these networks can lead to more robust and sustained therapeutic responses guidetopharmacology.org.

This strategy aims to restore aberrant gene expression patterns, inhibit cell proliferation, induce apoptosis, and potentially enhance the efficacy of conventional chemotherapies or immunotherapies bindingdb.orgresearchgate.net.

Unexplored Biological Roles and Novel Substrates of PRMT4

PRMT4 is a versatile enzyme known to be involved in a multitude of biological functions beyond its well-established role in transcriptional co-activation. It possesses a wide range of histone and non-histone substrates, influencing diverse cellular processes such as RNA splicing, cell cycle regulation, and DNA damage response Current time information in Delhi, IN.mdpi.comnih.govguidetopharmacology.org. While known substrates include histone H3 (specifically arginines 17 and 26), BAF155, and MED12, the full spectrum of PRMT4's biological roles and its complete substrate repertoire remains largely unexplored Current time information in Delhi, IN.mdpi.comguidetopharmacology.org.

For instance, the methylation of BAF155 by PRMT4 (CARM1) has been shown to drive cancer metastasis by hijacking super-enhancers and subverting anti-tumor immunity, highlighting a specific and critical biological role of PRMT4 in cancer progression. However, a comprehensive understanding of all PRMT4-mediated processes and the identification of novel substrates are crucial for fully elucidating its biological significance and for uncovering new therapeutic vulnerabilities. Further research is needed to systematically identify these unexplored roles and substrates, which could lead to the discovery of novel therapeutic targets and biomarkers for PRMT4 inhibition Current time information in Delhi, IN.guidetopharmacology.org.

Advanced Methodologies for Studying TP 064 in Complex Biological Systems

To comprehensively understand the impact of TP-064 and the broader implications of PRMT4 inhibition, advanced methodologies are essential for studying its effects in complex biological systems.

Comprehensive Omics Analyses (Transcriptome, Proteome, Methylome)

Comprehensive omics analyses, including transcriptomics, proteomics, and methylomics, are powerful tools for gaining a holistic understanding of cellular responses to PRMT4 inhibition by TP-064.

Transcriptome analysis (RNA sequencing) provides insights into changes in gene expression profiles, revealing which genes are up- or down-regulated upon TP-064 treatment. This can shed light on the transcriptional networks regulated by PRMT4.

Proteome analysis identifies changes in protein abundance and post-translational modifications, offering a direct view of the functional consequences of PRMT4 inhibition at the protein level. This is particularly relevant for identifying novel non-histone substrates and understanding their altered functions.

Methylome analysis (e.g., whole-genome bisulfite sequencing) maps genome-wide DNA methylation patterns, which can be influenced by PRMT4 activity, directly or indirectly.

Integrating these omics datasets allows for a multi-layered understanding of the molecular events regulated by PRMT4 and the impact of TP-064 treatment on cellular growth and survival. Such comprehensive analyses are vital for identifying potential biomarkers that can predict the efficacy of PRMT4 inhibitors and for unraveling the underlying mechanisms of action Current time information in Delhi, IN.guidetopharmacology.org.

Chromatin Immunoprecipitation Sequencing Applications

Chromatin Immunoprecipitation Sequencing (ChIP-seq) is a high-resolution technique indispensable for studying the direct epigenetic effects of TP-064. ChIP-seq combines chromatin immunoprecipitation with next-generation sequencing to map the genome-wide binding sites of DNA-associated proteins, such as histones with specific modifications, transcription factors, and other chromatin regulators.

In the context of TP-064, ChIP-seq applications can:

Map PRMT4 substrate methylation: By using antibodies specific to PRMT4-mediated arginine methylation marks (e.g., asymmetric dimethylarginine), ChIP-seq can precisely identify the genomic regions where PRMT4 activity is altered by TP-064 Current time information in Delhi, IN.guidetopharmacology.org.

Investigate histone modification changes: As PRMT4 methylates histone H3, ChIP-seq can be used to assess changes in histone H3 arginine methylation marks (e.g., H3R17me2a, H3R26me2a) following TP-064 treatment. It can also be used to investigate other histone modifications, such as γH2AX, which is indicative of DNA damage response.

Identify altered protein-DNA interactions: By mapping the binding sites of transcription factors or other chromatin-associated proteins whose activity is modulated by PRMT4, ChIP-seq can reveal how TP-064 impacts gene regulation at the chromatin level.

ChIP-seq, therefore, provides critical mechanistic insights into how TP-064 influences chromatin structure and gene expression, serving as a powerful tool for unraveling the complex epigenetic landscape modulated by PRMT4 inhibition Current time information in Delhi, IN.guidetopharmacology.org.

Development of Next-Generation PRMT4 Inhibitors and Related Chemical Probes

This compound (N-Methyl-N-((2-(1-(2-(methylamino)ethyl)piperidin-4-yl)pyridin-4-yl)methyl)-3-phenoxybenzamide) represents a significant advance in the field of epigenetics as a potent, selective, and cell-active chemical probe for human Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1) guidetopharmacology.orgtocris.comresearchgate.netthesgc.orgnih.govrndsystems.combio-techne.comnih.govresearchgate.netcaymanchem.com. Its discovery was the result of a collaborative effort between Takeda Pharmaceutical Company Limited and the Structural Genomics Consortium (SGC), highlighting a strategic approach to developing high-quality chemical tools for biological research guidetopharmacology.orgthesgc.orgrsc.org. This compound is considered a more complex analogue of MS049, indicating its position in the lineage of developing improved PRMT4 inhibitors rsc.org.

Detailed Research Findings and Inhibitory Profile

This compound exhibits remarkable potency and selectivity against PRMT4. It inhibits the methyltransferase activity of PRMT4 with a half-maximal inhibitory concentration (IC50) of less than 10 nM tocris.comresearchgate.netthesgc.orgnih.govrndsystems.combio-techne.comnih.govresearchgate.netcaymanchem.comrsc.orgmedchemexpress.com. This potency extends to the inhibition of methylation of key PRMT4 substrates. Specifically, this compound inhibits the methylation of histone H3 (1-25) with an IC50 of less than 10 nM and Mediator complex subunit 12 (MED12) with an IC50 of 43 ± 10 nM tocris.comresearchgate.netthesgc.orgnih.govrndsystems.combio-techne.comnih.govresearchgate.netcaymanchem.commedchemexpress.com. It also reduces arginine dimethylation of BRG1-associated factor 155 (BAF155) with an IC50 of 340 ± 30 nM in cellular assays researchgate.netnih.govnih.govresearchgate.netmedchemexpress.com.

The selectivity profile of this compound is particularly noteworthy. It demonstrates over 100-fold selectivity against other histone methyltransferases and non-epigenetic targets tocris.comthesgc.orgrndsystems.combio-techne.comcaymanchem.com. While generally inactive against most other PRMT family members (IC50 > 10 µM), it shows some activity against PRMT6 (IC50 of 1.3 ± 0.4 µM) and PRMT8 (IC50 of 8.1 ± 0.6 µM), with PRMT6 being the most structurally related to PRMT4 nih.govmedchemexpress.com. Surface Plasmon Resonance (SPR) analysis has confirmed the direct binding of this compound to PRMT4, yielding a dissociation constant (Kd) of 7.1 ± 1.8 nM thesgc.org.

In cellular contexts, this compound has been shown to inhibit the proliferation of a subset of multiple myeloma cell lines, leading to cell cycle arrest in the G1 phase tocris.comresearchgate.netnih.govrndsystems.combio-techne.comnih.govresearchgate.netmedchemexpress.com. Beyond its anticancer activities, this compound has also demonstrated an ability to inhibit monocyte/macrophage-driven inflammation ex vivo and can be used in vivo tocris.comrndsystems.combio-techne.com. Furthermore, pharmacological inhibition of PRMT4 using this compound has been shown to reverse effects related to nitric oxide synthase uncoupling, improving NOS function, NO metabolite production, and restoring cerebral blood flow in the context of Alzheimer's disease nih.gov.

The inhibitory profile of this compound is summarized in Table 1.

Table 1: Inhibitory Profile of this compound

Target/SubstrateIC50 (nM) / Kd (nM)SelectivityReference
PRMT4<10 (IC50)>100-fold over other HMTs and non-epigenetic targets tocris.comresearchgate.netthesgc.orgnih.govrndsystems.combio-techne.comnih.govresearchgate.netcaymanchem.comrsc.orgmedchemexpress.com
H3 (1-25)<10 (IC50)N/A tocris.comthesgc.orgrndsystems.combio-techne.com
MED1243 ± 10 (IC50)N/A tocris.comresearchgate.netthesgc.orgnih.govrndsystems.combio-techne.comnih.govresearchgate.netcaymanchem.commedchemexpress.com
BAF155340 ± 30 (IC50)N/A researchgate.netnih.govnih.govresearchgate.netmedchemexpress.com
PRMT4 (binding)7.1 ± 1.8 (Kd)N/A thesgc.org
PRMT61300 ± 400 (IC50)N/A nih.govmedchemexpress.com
PRMT88100 ± 600 (IC50)N/A nih.gov

Related Chemical Probes and Future Research Avenues

For robust chemical biology studies, a negative control compound, TP-064N, has been developed. This closely related compound exhibits no activity in biochemical and cellular assays, making it an ideal control for validating the specific effects observed with this compound researchgate.netthesgc.orgrndsystems.combio-techne.comnih.govcaymanchem.com.

This compound and its negative control are considered valuable tools for further investigating the intricate biology of PRMT4 and exploring its therapeutic potential researchgate.netnih.govresearchgate.net. The insights gained from studies utilizing this compound contribute significantly to the broader understanding of protein arginine methyltransferases and their roles in various biological processes and diseases. The development of such potent and selective chemical probes lays the groundwork for the rational design of next-generation PRMT4 inhibitors. Future research avenues include the pursuit of even more isoform-selective PRMT inhibitors to minimize off-target effects and the exploration of combinatorial therapeutic strategies to address potential resistance mechanisms, building upon the foundational knowledge provided by compounds like this compound nih.gov.

Q & A

Basic Research Questions

Q. How should I design an initial experimental framework to study TP 064’s biochemical interactions?

  • Methodological Guidance : Begin by identifying this compound’s molecular targets using in silico docking simulations (e.g., AutoDock Vina) to prioritize high-affinity candidates . Validate hypotheses via in vitro assays (e.g., fluorescence polarization or surface plasmon resonance) to quantify binding kinetics. Ensure control groups account for solvent effects and nonspecific interactions .
  • Data Considerations : Include tables comparing binding affinities (e.g., Kd, IC50) across targets, with error margins from triplicate trials .

Q. What are the best practices for collecting and validating this compound-related data in pharmacokinetic studies?

  • Methodological Guidance : Use LC-MS/MS for quantifying this compound in biological matrices, optimizing extraction protocols (e.g., protein precipitation vs. solid-phase extraction) to minimize matrix effects . Validate methods per FDA guidelines (precision, accuracy, stability) .
  • Troubleshooting : Address contradictory data (e.g., inconsistent bioavailability) by re-examining sample storage conditions or co-administered compounds that may alter metabolism .

Q. How can I structure a literature review to identify gaps in this compound research?

  • Methodological Guidance : Systematically query databases (PubMed, SciFinder) using Boolean operators (e.g., "this compound" AND "mechanism of action" NOT "review"). Categorize findings by themes (e.g., structural analogs, signaling pathways) and use tools like PRISMA flowcharts to document inclusion/exclusion criteria .
  • Critical Analysis : Highlight discrepancies in reported efficacy across cell lines or animal models, proposing hypotheses (e.g., genetic variability, dosing regimens) for further testing .

Advanced Research Questions

Q. How can I resolve contradictions between this compound’s in vitro potency and in vivo efficacy?

  • Methodological Guidance :

  • Hypothesis Testing : Compare tissue-specific bioavailability using radiolabeled this compound and PET imaging .
  • Data Integration : Apply pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate plasma concentrations with target engagement .
  • Example Table :
Model SystemEC50 (nM)Bioavailability (%)Half-life (h)
In vitro10 ± 2N/AN/A
Mouse50 ± 15354.2

Q. What statistical approaches are optimal for analyzing this compound’s dose-response heterogeneity across genetic variants?

  • Methodological Guidance :

  • Multi-Omics Integration : Perform GWAS or RNA-seq on responder vs. non-responder cohorts to identify SNPs or expression profiles linked to this compound sensitivity .
  • Machine Learning : Train random forest models on genomic and phenotypic data to predict efficacy thresholds .
    • Validation : Confirm findings via CRISPR-Cas9 knockout of candidate genes in cell lines .

Q. How can I optimize this compound’s synthetic protocol for reproducibility in academic labs?

  • Methodological Guidance :

  • Reaction Engineering : Use design of experiments (DoE) to test variables (catalyst loading, temperature) and identify robust conditions .
  • Characterization : Validate purity via HPLC-ELSD and structural fidelity via <sup>13</sup>C-NMR .
    • Documentation : Provide step-by-step SOPs with hazard assessments (e.g., NFPA ratings for reagents) .

Q. What ethical frameworks apply when investigating this compound’s off-target effects in human-derived models?

  • Methodological Guidance :

  • Ethical Review : Submit protocols to institutional review boards (IRBs) for studies using primary human tissues .
  • Risk Mitigation : Include endpoint criteria (e.g., apoptosis markers) to terminate experiments if toxicity exceeds predefined thresholds .

Methodological Resources

  • Data Repositories : Deposit raw datasets in FAIR-aligned platforms (e.g., Zenodo, ChEMBL) with unique DOIs .
  • Collaboration Tools : Use electronic lab notebooks (e.g., LabArchives) for real-time data sharing and version control .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.